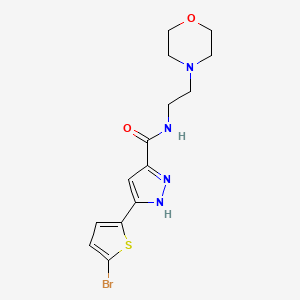![molecular formula C25H27NO6 B14957252 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14957252.png)
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core with various substituents that contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple stepsThe final step involves the coupling of the chromen-2-one derivative with 4-{[(benzyloxy)carbonyl]amino}butanoic acid under specific reaction conditions, such as the use of a coupling agent like DCC (dicyclohexylcarbodiimide) in an anhydrous solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets. The chromen-2-one core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
7-methylcoumarin: Another coumarin derivative with similar structural features but different substituents.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: Compounds with variations in the substituents on the chromen-2-one core.
Uniqueness
What sets 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyloxycarbonyl group, in particular, may enhance its stability and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C25H27NO6 |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
(8-methyl-2-oxo-4-propylchromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C25H27NO6/c1-3-8-19-15-23(28)32-24-17(2)21(13-12-20(19)24)31-22(27)11-7-14-26-25(29)30-16-18-9-5-4-6-10-18/h4-6,9-10,12-13,15H,3,7-8,11,14,16H2,1-2H3,(H,26,29) |
Clave InChI |
ZAMQRCWLWRIIQV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCNC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8,8-trimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one](/img/structure/B14957185.png)
![3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957189.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B14957197.png)
![butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14957204.png)
![2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14957209.png)
![methyl 5-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B14957216.png)
![5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14957220.png)

![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B14957234.png)
![N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B14957249.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one](/img/structure/B14957250.png)
![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]-D-isoleucine](/img/structure/B14957253.png)
![N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-arginine](/img/structure/B14957254.png)
